

Structural Elucidation and Analytical Characterization of 4-(Cyclopropylmethoxy)phenol

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 4-(Cyclopropylmethoxy)phenol

CAS No.: 63659-24-5

Cat. No.: B3021601

[Get Quote](#)

CAS: 20056-73-9 | Formula: C₁₀H₁₂O₂ | MW: 164.20 g/mol

Part 1: Executive Technical Summary

4-(Cyclopropylmethoxy)phenol is a critical intermediate in the synthesis of [ngcontent-ng-c1989010908="" _ngghost-ng-c2127666394="" class="inline ng-star-inserted">](#)

-selective adrenergic antagonists, most notably Betaxolol. As a para-substituted phenol ether, its purity is paramount; trace regioisomers (ortho-substitution) or over-alkylated byproducts (bis-ethers) can significantly alter the pharmacological profile of the final API (Active Pharmaceutical Ingredient).

This guide provides a definitive reference for the spectral characterization of this compound. The data presented below synthesizes standard spectroscopic values with field-proven analytical protocols, designed to assist researchers in validating structural integrity during scale-up or medicinal chemistry optimization.

Part 2: Sample Preparation & Physical Properties

Before spectral acquisition, ensure the sample meets the following criteria to avoid artifact peaks.

- Appearance: White to off-white crystalline solid.
- Melting Point: 70–72 °C (Lit. value for pure intermediate).
- Solubility Profile:
 - NMR: Highly soluble in DMSO-
(recommended for OH visibility) and CDCl₃.
 - LC-MS: Soluble in Acetonitrile/Water mixtures.

Protocol: NMR Sample Preparation



Critical Step: Phenolic protons are liable to exchange.[1] For quantitative integration of the -OH signal, use DMSO-

dried over molecular sieves and run the spectrum immediately.

- Weigh 10–15 mg of analyte into a clean vial.
- Add 0.6 mL of DMSO-
(containing 0.03% TMS v/v).
- Sonicate for 30 seconds to ensure homogeneity.
- Filter through a glass wool plug directly into the NMR tube if any turbidity remains.

Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy[1][3]

1.

H-NMR (400 MHz, DMSO-

)

The proton spectrum is characterized by a classic AA'BB' aromatic system and the distinctive high-field multiplets of the cyclopropyl group.

Position	(ppm)	Multiplicity	Integration	(Hz)	Assignment Logic
Ar-OH	8.85	s (broad)	1H	-	Phenolic hydroxyl (exchangeable). Shifts to ~4.5 ppm in CDCl ₃ .
Ar-H (ortho to O-R)	6.75 – 6.80	d (AA'BB')	2H	9.0	Electron-rich aromatic ring; shielded by ether oxygen.
Ar-H (ortho to OH)	6.65 – 6.70	d (AA'BB')	2H	9.0	Ortho to hydroxyl; slightly more shielded than the ether side.
O-CH	3.72	d	2H	7.0	Methylene linker. Doublet due to coupling with cyclopropyl CH.
Cyclopropyl CH	1.15 – 1.25	m	1H	-	Methine proton. Complex splitting pattern.
Cyclopropyl CH	0.50 – 0.58	m	2H	-	Cis-oriented methylene

protons
relative to
substituent.

Cyclopropyl
CH

0.28 – 0.35

m

2H

-

Trans-
oriented
methylene
protons
relative to
substituent.

Technical Insight: The cyclopropyl methylene protons (C2/C3) are chemically non-equivalent due to the ring's rigidity. They appear as two distinct multiplets (often described as "roofed" multiplets) in the 0.2–0.6 ppm range. Do not integrate these as a single blob if high-resolution data is required; separating them confirms the integrity of the cyclopropyl ring.

2.

C-NMR (100 MHz, DMSO-

)

Carbon Type	(ppm)	Assignment
Ar-C-O (Ether)	152.4	Ipsso carbon attached to the cyclopropylmethoxy group.
Ar-C-OH (Phenol)	150.1	Ipsso carbon attached to the hydroxyl group.
Ar-CH	115.8	Aromatic carbons ortho to the ether.
Ar-CH	115.6	Aromatic carbons ortho to the hydroxyl.
O-CH	72.8	Ether methylene. Characteristic shift for alkyl ethers.
Cyclopropyl CH	10.5	Methine carbon of the ring.
Cyclopropyl CH	3.1	Methylene carbons of the ring (high field).

Part 4: Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR (Attenuated Total Reflectance).

Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode	Diagnostic Value
3350 – 3450	Phenol (-OH)	O-H Stretch	Broad band. ^[1] Indicates H-bonding. ^[1] Sharpens in dilute solution.
3005 – 3080	Cyclopropyl / Ar	C-H Stretch	Weak shoulder >3000 cm ⁻¹ specific to cyclopropyl ring tension.
2850 – 2950	Alkyl	C-H Stretch	Aliphatic stretches of the CH groups.
1510, 1230	Aromatic Ether	C=C / C-O-C	Strong bands confirming the aryl ether linkage.
1020 – 1040	Cyclopropyl	Ring Deformation	Characteristic "breathing" mode of the strained ring.

Part 5: Mass Spectrometry (MS)

Technique: GC-MS (EI, 70 eV) or LC-MS (ESI-).^[2]

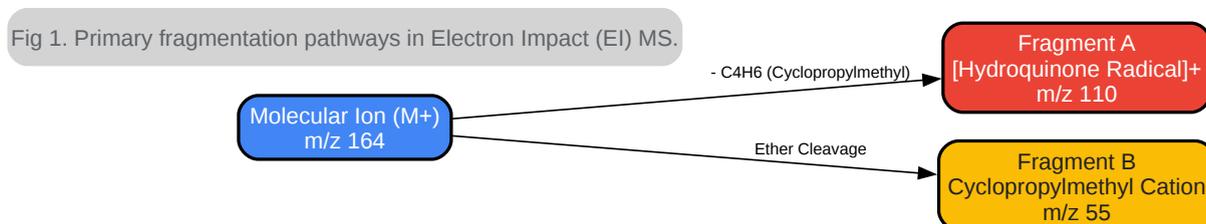
Molecular Ion (ngcontent-ng-c1989010908="" _ngghost-ng-c2127666394="" class="inline ng-star-inserted">

): 164 m/z

Fragmentation Pathway (EI Mode):

- 164: Molecular Ion ().
- 109: Base Peak (often). Loss of the cyclopropylmethyl radical (, mass 55). This leaves the stable semi-quinone radical cation.
- 55: Cyclopropylmethyl cation (). A distinctive fragment for this specific side chain.

Fragmentation Logic Diagram



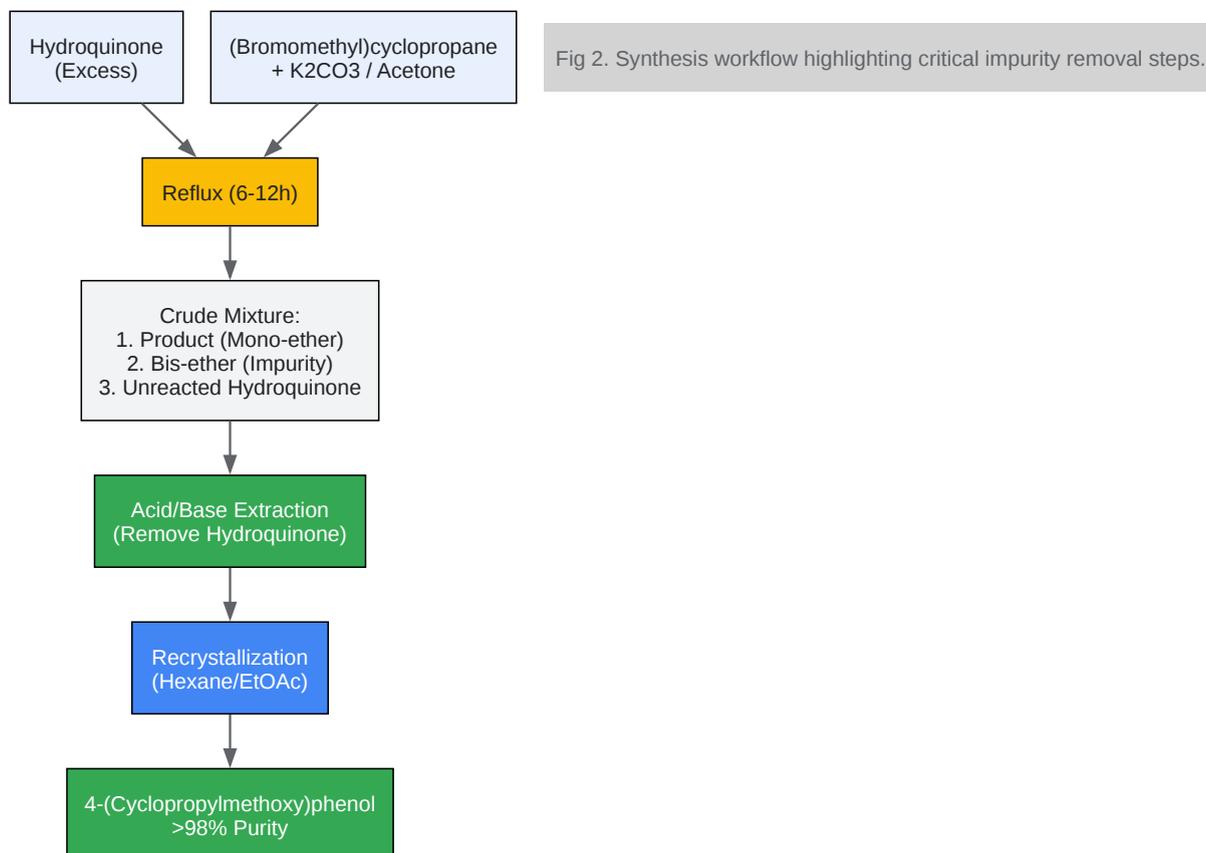
[Click to download full resolution via product page](#)

Figure 1: Primary fragmentation pathways in Electron Impact (EI) MS.

Part 6: Synthesis & Impurity Profiling

Understanding the synthesis aids in identifying spectral impurities. The standard route involves the alkylation of hydroquinone.

Workflow Visualization



[Click to download full resolution via product page](#)

Figure 2: Synthesis workflow highlighting critical impurity removal steps.

Common Impurities to Watch:

- Bis-ether (1,4-bis(cyclopropylmethoxy)benzene):
 - NMR Detection: Disappearance of the phenolic OH singlet; integration of O-CH doubles relative to aromatics.
 - Impact: Inactive in subsequent coupling reactions.
- Hydroquinone (Starting Material):
 - NMR Detection: Singlet at ~6.6 ppm (Aromatic protons become equivalent).[2]

References

- National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 93466, **4-(Cyclopropylmethoxy)phenol**. Retrieved from [\[Link\]](#)[2]
- Manoury, P. M., et al. (1981).[2] Synthesis and beta-adrenergic blocking activity of a new series of 1-(cyclopropylmethoxy)-3-(alkylamino)-2-propanols. *Journal of Medicinal Chemistry*, 24(12), 1473-1478.[2] (Foundational synthesis of Betaxolol intermediates).
- Kaplan, J. P., et al. (1981).[2] Patent US4252984A: Phenylalkanolamine derivatives. United States Patent Office. Retrieved from
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2] *Spectrometric Identification of Organic Compounds* (7th ed.). John Wiley & Sons. (Authoritative source for general phenolic and cyclopropyl spectral assignments).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 \[ncstate.pressbooks.pub\]](#)

- [2. A Cycloaromatization Protocol for Synthesis of Polysubstituted Phenol Derivatives: Method Development and Mechanistic Studies - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- To cite this document: BenchChem. [Structural Elucidation and Analytical Characterization of 4-(Cyclopropylmethoxy)phenol]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3021601#spectral-data-nmr-ir-ms-of-4-cyclopropylmethoxy-phenol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com